molecular formula C10H15N B175265 1-(2,4-Dimethylphenyl)ethanamine CAS No. 102877-07-6

1-(2,4-Dimethylphenyl)ethanamine

Cat. No.: B175265
CAS No.: 102877-07-6
M. Wt: 149.23 g/mol
InChI Key: LFJDRMQPKZCUNL-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)ethanamine is an organic compound with the molecular formula C10H15N. It is a derivative of phenethylamine, characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 4th positions.

Scientific Research Applications

1-(2,4-Dimethylphenyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302, H312, H314, and H332 . These indicate that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 2,4-dimethylphenyl nitroethane, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method involves the reductive amination of 2,4-dimethylacetophenone with ammonia or an amine in the presence of a reducing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes use high-pressure hydrogenation reactors and catalysts such as Raney nickel or palladium on carbon to achieve efficient conversion of the starting materials to the desired amine .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield the corresponding amine or alcohol, depending on the reducing agent used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Imines, nitriles

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenethylamine backbone allows it to bind to and modulate the activity of various proteins, influencing cellular signaling pathways. The presence of the methyl groups at the 2nd and 4th positions can affect the compound’s binding affinity and selectivity for different targets.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)ethanamine can be compared with other similar compounds, such as:

    Phenethylamine: The parent compound, which lacks the methyl groups at the 2nd and 4th positions.

    2,4-Dimethylphenethylamine: A closely related compound with similar structural features but different functional groups.

    Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different substituents.

Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and diverse reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJDRMQPKZCUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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